1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane
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Overview
Description
1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane is a complex organic compound with a unique structure that includes a piperidine ring and a diazepane ring
Preparation Methods
The synthesis of 1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with 1-(2-phenylethyl)piperidine under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the correct formation of the product .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. These methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or pain management.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-Methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane can be compared with other similar compounds, such as:
1-Methyl-4-piperidinyl)piperazine: This compound has a similar piperidine structure but differs in its diazepane ring, leading to different chemical and biological properties.
1-(2-Phenylethyl)-4-piperidinol: This compound shares the phenylethyl group but has a hydroxyl group instead of the diazepane ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-20-11-5-12-22(17-16-20)19-9-14-21(15-10-19)13-8-18-6-3-2-4-7-18/h2-4,6-7,19H,5,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCHFDPGPGXQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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